molecular formula C11H11N5O2S2 B2393517 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 952964-66-8

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

Cat. No. B2393517
CAS RN: 952964-66-8
M. Wt: 309.36
InChI Key: KBMXRSUWAMDOKO-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C11H11N5O2S2 and its molecular weight is 309.36. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The compound belongs to a class of chemicals known for their versatile synthetic applications. Researchers have utilized similar structures as key intermediates for synthesizing a wide range of heterocycles, such as pyrrole, pyridine, coumarin, and thiazole derivatives, among others. For instance, Fadda et al. (2017) explored the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal purposes against Spodoptera littoralis, highlighting the compound's potential as a precursor in creating biologically active molecules Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Biological Activities

Anticancer Activity

Compounds with structural similarities have been assessed for their anticancer properties. For instance, Abu-Melha (2021) synthesized N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and evaluated their cytotoxic activities against various cancer cell lines. Derivatives showed promising results, particularly against breast cancer, suggesting the potential of thiadiazole derivatives in anticancer drug development Abu-Melha, 2021.

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potentials of thiadiazole derivatives have been explored in various studies. Bondock et al. (2008) synthesized new heterocycles incorporating an antipyrine moiety, demonstrating their efficacy as antimicrobial agents. This underscores the broader applicability of thiadiazole derivatives in addressing microbial resistance Bondock, Rabie, Etman, & Fadda, 2008.

properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2S2/c1-6-14-15-10(20-6)13-8(17)4-7-5-19-11-12-3-2-9(18)16(7)11/h2-3,7H,4-5H2,1H3,(H,13,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBMXRSUWAMDOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2CSC3=NC=CC(=O)N23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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